Azaindole derivative 2

Beschreibung

Eigenschaften

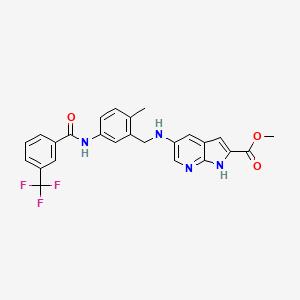

Molekularformel |

C25H21F3N4O3 |

|---|---|

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

methyl 5-[[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

InChI |

InChI=1S/C25H21F3N4O3/c1-14-6-7-19(31-23(33)15-4-3-5-18(8-15)25(26,27)28)10-17(14)12-29-20-9-16-11-21(24(34)35-2)32-22(16)30-13-20/h3-11,13,29H,12H2,1-2H3,(H,30,32)(H,31,33) |

InChI-Schlüssel |

QERVGYYPIGRNLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=CN=C4C(=C3)C=C(N4)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Azaindolderivaten umfasst typischerweise die Konstruktion des Pyridin- und Pyrrolrings, gefolgt von ihrer Fusion. Ein weiterer Ansatz beinhaltet die Verwendung von Suzuki-Kupplungsreaktionen, bei denen halogenierte Azaindole mit Boronsäuren gekoppelt werden, um die gewünschten Derivate zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Azaindolderivaten verwendet häufig skalierbare Synthesewege, die hohe Ausbeuten und Reinheit gewährleisten. Diese Verfahren können die kontinuierliche Durchfluss-Synthese und die Verwendung von automatisierten Reaktoren umfassen, um die Reaktionsbedingungen zu optimieren und Abfall zu minimieren .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling and Cyclization

The Suzuki-Miyaura reaction is a cornerstone for constructing azaindoles. For example, chloroamino-N-heterocycles undergo coupling with (2-ethoxyvinyl)borolane, followed by acetic acid-catalyzed cyclization to yield 1,3- or 1,3,6-substituted 7-azaindoles . Another approach involves palladium-catalyzed coupling of 2-amino-3-iodopyridine with alkynes, followed by C-N cyclization using 18-crown-6 to afford 2-substituted 7-azaindoles in good yields .

| Method | Key Steps | Yields | References |

|---|---|---|---|

| Suzuki-Miyaura + Cyclization | Coupling → Acetic acid cyclization | 75%–80% | |

| Pd-catalyzed coupling + C-N cyclization | Alkyne coupling → Crown-6-mediated cyclization | 60%–70% |

Sonogashira Coupling and C-N Cyclization

Sonogashira reactions are widely used for azaindole synthesis. Site-selective Pd-catalyzed coupling of 3,4-dibromopyridine with alkynes, followed by tandem C-N coupling and cyclization, yields 6-azaindoles . For example, 3,4-dibromopyridine reacts with phenylacetylene and amines to form 6-azaindoles via sequential coupling and cyclization .

| Method | Key Steps | Yields | References |

|---|---|---|---|

| Pd-catalyzed Sonogashira + C-N coupling | Alkyne coupling → Amination → Cyclization | 80%–90% |

Reductive Alkylation and Sonogashira-Indolization

A one-pot process combines reductive alkylation of o-chloroarylamines with copper-free Sonogashira alkynylation and base-mediated indolization. This method directly provides N-alkylazaindoles and indoles without isolation of intermediates .

Silver-Catalyzed Cyclization

Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines efficiently produces 7-azaindoles or indoles. This method avoids strong acid/base catalysts and requires hydrogen bonding between water and substrates for reactivity .

Methylenation via Microwave Irradiation

A catalyst-free method uses aqueous formaldehyde under microwave irradiation to methylenate N-methyl-7-azaindoles. Optimized conditions (120 °C, 15 min) achieve yields up to 80% .

| Reaction | Conditions | Yield | References |

|---|---|---|---|

| Methylenation | Microwave, 120 °C, 50% w/w HCHO | 72%–80% |

Rhodium-Catalyzed Cascade Reactions

Rhodium(III)-catalyzed double C–H activation/cyclization of azaindoles with diazo compounds generates π-conjugated derivatives. This method enables rapid access to complex structures without isolating intermediates .

Research Findings and Efficiency

-

Diverse Substituents : Methods like Suzuki-Miyaura and Sonogashira enable the introduction of aryl, alkyne, and alkyl groups at specific positions (e.g., 2-, 5-, or 7-azaindoles) .

-

Yield Optimization : Microwave-assisted methylenation (80% yield) and silver-catalyzed cyclization (high yields) highlight efficient protocols.

-

Catalyst Flexibility : Pd-based catalysts dominate, but rhodium and silver offer alternatives for specialized transformations .

Wissenschaftliche Forschungsanwendungen

Azaindolderivat 2 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Biologie: Wirkt als Kinaseinhibitor und moduliert verschiedene biologische Prozesse und Signalwege.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in der organischen Synthese eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Azaindolderivat 2 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, hauptsächlich Proteinkinasen. Durch die Bindung an das aktive Zentrum dieser Kinasen hemmt die Verbindung ihre Aktivität, was zur Störung von Signalwegen führt, die an Zellproliferation und -überleben beteiligt sind . Diese Hemmung kann in Krebszellen einen Zellzyklusarrest und Apoptose induzieren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

The mechanism of action of azaindole derivative 2 involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azaindole Derivatives

Anti-Tuberculosis Agents

Azaindole derivative 2 outperforms or complements other DprE1 inhibitors in potency and selectivity:

Key Insight : The 1,4-azaindole scaffold in derivative 2 optimizes DprE1 binding while avoiding off-target effects seen in 7-azaindole-based kinase inhibitors.

Anti-Cancer Agents

This compound’s structural analogs show diverse mechanisms but differ in selectivity and resistance profiles:

Key Insight : While 7-azaindole derivatives dominate kinase targeting (e.g., PI3Kγ, CDKs), 1,4-azaindole derivative 2’s anti-TB specificity highlights isomer-dependent bioactivity.

Antiviral and Antimicrobial Agents

Azaindole derivatives vary widely in viral and microbial targeting:

Key Insight : The 7-azaindole isomer is critical for antiviral activity due to hydrogen-bond interactions with viral targets (e.g., PB2 cap-binding site).

Selectivity and Structural Insights

- Selectivity Challenges: Azaindole derivatives like those targeting amyloids show moderate selectivity over Aβ but none over tau, limiting neurological applications.

- SAR Trends: The azaindole core is essential for potency; substitutions (e.g., 5-amino in Trypanosoma inhibitors) often reduce activity. Reversibility (e.g., CM01/CM02’s tubulin binding) enhances therapeutic controllability. Electron-deficient azaindole units (e.g., derivative 4 in hypochlorite probes) improve detection limits by modulating phenolic acidity.

Table 1: Pharmacokinetic and Efficacy Profiles

| Property | This compound | CM01/CM02 | VX-787 |

|---|---|---|---|

| logD | <2 | ~3.5 (estimated) | N/A |

| Aqueous Solubility | >100 µM | Low | Moderate |

| In Vivo Model Efficacy | BALB/c TB model | Chicken xenograft | Murine influenza |

| Selectivity | High (DprE1) | Moderate (tubulin) | High (PB2) |

Q & A

Q. What experimental models are commonly used to evaluate the anti-proliferative effects of Azaindole derivative 2 in hepatocellular carcinoma (HCC)?

Methodological Answer: In vitro models typically employ HCC cell lines (e.g., HEPG2, SNU-398) treated with this compound at concentrations ranging from 2–20 μM. Proliferation is assessed via MTT assays or flow cytometry, with dose-dependent inhibition observed at ≥8 μM. Ki67 and PCNA expression levels are quantified via Western blot or immunofluorescence to confirm anti-proliferative effects . For in vivo validation, xenograft mouse models are used, with tumor volume measurements and post-treatment KIFC1 expression analysis via qPCR and immunohistochemistry .

Q. How is the mechanism of action (MOA) of this compound investigated in cancer research?

Methodological Answer: The MOA is studied through target validation assays. For example, KIFC1 (kinesin family member C1) knockdown via siRNA is performed to confirm its role in this compound-mediated proliferation inhibition. mRNA and protein expression levels of KIFC1 are measured using qPCR and Western blot in treated vs. untreated cells. Functional assays, such as microtubule polymerization tests, are combined with structural analyses (e.g., X-ray crystallography of derivative 2 bound to MAP4K1) to elucidate binding interactions .

Q. What statistical methods are recommended to validate the significance of this compound's effects in preclinical studies?

Methodological Answer: Data should be presented as mean ± SEM, with significance determined via Student’s t-test (for two groups) or ANOVA (for multiple groups). Dose-response curves are analyzed using nonlinear regression models (e.g., GraphPad Prism). For cell cycle analysis, flow cytometry data are quantified with software like FlowJo, and histograms are compared using Kolmogorov-Smirnov tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models or cell lines?

Methodological Answer: Contradictions may arise from differential target expression (e.g., KIFC1 levels vary between cell lines). To address this:

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

Methodological Answer: Structural optimization involves:

- Introducing solubilizing groups (e.g., PEGylation) to enhance bioavailability.

- Conducting metabolic stability assays in liver microsomes to identify vulnerable sites for modification.

- Performing in vivo PK studies in rodents, measuring plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS. Co-administration with cytochrome P450 inhibitors can assess metabolic pathways .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this?

Methodological Answer: Derivative 2’s ability to bypass MDR is tested using resistant cell lines (e.g., P-gp overexpressing models). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) evaluates P-gp inhibition. Cell cycle analysis (G2/M arrest) and apoptosis assays (Annexin V/PI staining) confirm cytostatic effects independent of common resistance mechanisms. Comparative studies with taxanes or vinca alkaloids highlight mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.